molecular formula C6H10ClNO3S B2651727 (5-Methanesulfonylfuran-2-yl)methanamine hydrochloride CAS No. 1909337-67-2

(5-Methanesulfonylfuran-2-yl)methanamine hydrochloride

Cat. No.: B2651727
CAS No.: 1909337-67-2
M. Wt: 211.66
InChI Key: CLFSEPPEOZOIJQ-UHFFFAOYSA-N
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Description

(5-Methanesulfonylfuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of furan, a heterocyclic organic compound, and contains a methanesulfonyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methanesulfonylfuran-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.

    Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Methanesulfonylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanesulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the methanesulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methanesulfonylfuran-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methanesulfonylfuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylsulfanyl)furan-2-ylmethanamine hydrochloride
  • (5-Methanesulfonyl)thiophene-2-ylmethanamine hydrochloride
  • (5-Methanesulfonyl)pyrrole-2-ylmethanamine hydrochloride

Uniqueness

(5-Methanesulfonylfuran-2-yl)methanamine hydrochloride is unique due to the presence of both the furan ring and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-methylsulfonylfuran-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSEPPEOZOIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-67-2
Record name (5-methanesulfonylfuran-2-yl)methanamine hydrochloride
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